molecular formula C18H16ClN3O3 B2614702 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-17-5

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No. B2614702
CAS RN: 1007186-17-5
M. Wt: 357.79
InChI Key: VTESDJIMNSWDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, also known as CNB-001, is a novel compound that has shown potential in various fields of scientific research. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Antimicrobial Properties

Indole derivatives have been investigated for their antimicrobial effects. For example:

Cardiovascular Applications

While not directly related to this specific compound, indole derivatives have been explored in cardiovascular research. For instance:

Other Potential Applications

Additional areas of interest include antitubercular, antidiabetic, and antimalarial activities associated with indole derivatives. However, specific data on this compound remain scarce.

properties

IUPAC Name

4-[1-(2-chlorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)22(20-12)13-7-3-2-4-8-13)15(11-21(24)25)14-9-5-6-10-16(14)19/h2-10,15,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTAEIMBOHAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

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